molecular formula C6H5ClFNO B12966517 2-Chloro-4-fluoro-5-methoxypyridine

2-Chloro-4-fluoro-5-methoxypyridine

Cat. No.: B12966517
M. Wt: 161.56 g/mol
InChI Key: XVZUHLNFZDDEGQ-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-methoxypyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClFNO It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 5 are substituted with chlorine, fluorine, and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-methoxypyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method includes starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with an arylboronic acid .

Scientific Research Applications

2-Chloro-4-fluoro-5-methoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-methoxypyridine depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electron-donating effect of the methoxy group. These substituents can affect the compound’s nucleophilicity and electrophilicity, thereby influencing its behavior in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-5-methoxypyridine is unique due to the specific combination of substituents on the pyridine ring The presence of both chlorine and fluorine atoms, along with the methoxy group, imparts distinct chemical properties that can be exploited in various applications

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

2-chloro-4-fluoro-5-methoxypyridine

InChI

InChI=1S/C6H5ClFNO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3

InChI Key

XVZUHLNFZDDEGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1F)Cl

Origin of Product

United States

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